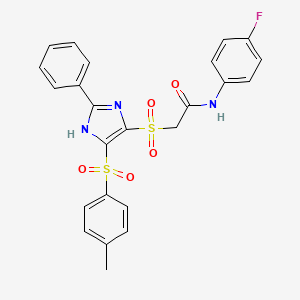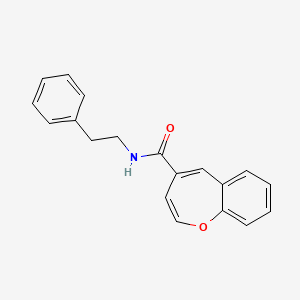![molecular formula C25H28N4O4S B11334301 N-{3'-Acetyl-1-[(2-butoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL}acetamide](/img/structure/B11334301.png)
N-{3'-Acetyl-1-[(2-butoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3’-Acetyl-1-[(2-butoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide: is a complex compound with an intriguing structure. Let’s break it down:
- The indole moiety, a bicyclic aromatic system, is a key feature in this compound. Indoles are prevalent in natural products and drugs, playing essential roles in cell biology.
- The thiadiazole ring fused to the indole adds further complexity. Thiadiazoles exhibit diverse biological activities.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis: This classic method involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde.
One-Pot, Three-Component Protocol: A recent approach combines Fischer indolization with indole N-alkylation, leading to 1,2,3-trisubstituted indoles .
Industrial Production:: Details on industrial-scale production methods are scarce due to the compound’s complexity and limited commercial applications.
Chemical Reactions Analysis
N-{3’-Acetyl-1-[(2-butoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide: may undergo various reactions:
Oxidation: Potential oxidation sites include the acetyl group and the thiadiazole sulfur.
Reduction: Reduction of the carbonyl group or the thiadiazole ring.
Substitution: Alkyl or aryl substitutions at various positions. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound’s versatility makes it intriguing for scientific exploration:
Medicine: Investigate its potential as an antitumor agent or hepatitis C NS3/4A serine protease inhibitor .
Chemistry: Study its reactivity and explore novel synthetic routes.
Biology: Investigate its impact on cellular processes.
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets and pathways warrant further investigation.
Comparison with Similar Compounds
While detailed comparisons are challenging, we can highlight its uniqueness within the indole-thiadiazole family. Similar compounds include other indole derivatives and thiadiazoles.
Properties
Molecular Formula |
C25H28N4O4S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[4-acetyl-1'-[(2-butoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C25H28N4O4S/c1-5-6-14-33-21-13-8-7-11-19(21)15-28-22-16(2)10-9-12-20(22)25(23(28)32)29(18(4)31)27-24(34-25)26-17(3)30/h7-13H,5-6,14-15H2,1-4H3,(H,26,27,30) |
InChI Key |
LPGGDHSVXBNEBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1CN2C3=C(C=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11334222.png)
![3-(4-Chlorophenyl)-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B11334232.png)
![4-propoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11334233.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B11334245.png)
![5-(3-fluoro-4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11334257.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11334272.png)
![Methyl 2-chloro-5-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11334273.png)

![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-butoxybenzamide](/img/structure/B11334290.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11334293.png)
![2-[(4-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11334309.png)
![Methyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11334310.png)
![4-(3-bromophenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11334323.png)
